molecular formula C25H28ClN5O2 B11223821 2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline

2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline

Cat. No.: B11223821
M. Wt: 466.0 g/mol
InChI Key: AIKHPFWUEPCCDT-UHFFFAOYSA-N
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Description

2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The piperazine and piperidine moieties are then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include sulfonium salts and diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and piperidine moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperazine and piperidine derivatives.

Scientific Research Applications

2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s effects are mediated through pathways that involve these molecular interactions .

Properties

Molecular Formula

C25H28ClN5O2

Molecular Weight

466.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-methoxyquinoxalin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C25H28ClN5O2/c1-33-24-23(27-21-7-2-3-8-22(21)28-24)30-11-9-18(10-12-30)25(32)31-15-13-29(14-16-31)20-6-4-5-19(26)17-20/h2-8,17-18H,9-16H2,1H3

InChI Key

AIKHPFWUEPCCDT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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